molecular formula C7H3F5O3S B169631 Perfluorophenyl methanesulfonate CAS No. 161912-36-3

Perfluorophenyl methanesulfonate

Cat. No.: B169631
CAS No.: 161912-36-3
M. Wt: 262.16 g/mol
InChI Key: ARSIBVWMPYUPQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Perfluorophenyl methanesulfonate is a chemical compound with the molecular formula C7H3F5O3S. It is known for its unique properties due to the presence of both perfluorinated phenyl and methanesulfonate groups. This compound is often used in various chemical reactions and industrial applications due to its stability and reactivity.

Mechanism of Action

Target of Action

Perfluorophenyl Methanesulfonate, like other methanesulfonates, is a biological alkylating agent . The primary targets of these compounds are intracellular molecules, where their alkyl-oxygen bonds undergo fission and react within the intracellular milieu .

Mode of Action

The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This means that the alkyl group will tend to favor entry into the confines of a sterically favorable nucleophilic site . This interaction with its targets leads to changes at the molecular level.

Biochemical Pathways

It’s known that methanesulfonates are alkylating agents and can interfere with dna replication and rna transcription, which can affect numerous biochemical pathways .

Pharmacokinetics

Due to the carbon-fluorine bond’s high strength, these chemicals are extremely persistent towards degradation . This suggests that once absorbed, this compound could remain in the body for an extended period, potentially leading to bioaccumulation .

Result of Action

Perfluoroalkylated compounds have been linked to a range of adverse health outcomes, including renal, hepatic, immunotoxic, reproductive, endocrine disrupting, and carcinogenic effects .

Action Environment

This compound, like other perfluoroalkylated compounds, is extremely persistent in the environment due to the strength of the carbon-fluorine bond . This persistence, combined with their widespread use, has led to their ubiquitous presence in the environment . Environmental factors such as the presence of other chemicals, temperature, and pH could potentially influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Perfluorophenyl methanesulfonate can be synthesized through several methods. One common approach involves the reaction of pentafluorophenol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields this compound as a product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Perfluorophenyl methanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the nucleophile or reagent used. For example, reaction with an amine can yield a corresponding amide, while reaction with thiols can produce thioethers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Perfluorophenyl methanesulfonate is unique due to its high reactivity and stability, which is attributed to the presence of the perfluorinated phenyl group. This makes it particularly useful in reactions requiring strong electrophiles and in applications where stability under harsh conditions is necessary .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F5O3S/c1-16(13,14)15-7-5(11)3(9)2(8)4(10)6(7)12/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSIBVWMPYUPQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382520
Record name Perfluorophenyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161912-36-3
Record name Perfluorophenyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.